molecular formula C16H15N3O B2886490 1-benzyl-3-(1H-indol-3-yl)urea CAS No. 923067-48-5

1-benzyl-3-(1H-indol-3-yl)urea

Cat. No.: B2886490
CAS No.: 923067-48-5
M. Wt: 265.316
InChI Key: ZCULXOUYTYFKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(1H-indol-3-yl)urea is an organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the urea moiety, which is further connected to an indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 1-benzyl-3-(1H-indol-3-yl)urea, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of this compound are not yet fully understood. Given the broad range of biological activities associated with indole derivatives, it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 1-benzyl-3-(1H-indol-3-yl)urea can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with isocyanates under controlled conditions. The reaction typically requires a solvent such as pyridine and is carried out at elevated temperatures (around 110°C) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Benzyl-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The indole ring in the compound is susceptible to electrophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

1-Benzyl-3-(1H-indol-3-yl)urea can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific urea functional group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1-benzyl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(18-10-12-6-2-1-3-7-12)19-15-11-17-14-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCULXOUYTYFKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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